molecular formula C8H9Cl2NO2 B12671059 (R)-(2-Chloro-1-(4-hydroxyphenyl)-2-oxoethyl)ammonium chloride CAS No. 51431-08-4

(R)-(2-Chloro-1-(4-hydroxyphenyl)-2-oxoethyl)ammonium chloride

Cat. No.: B12671059
CAS No.: 51431-08-4
M. Wt: 222.07 g/mol
InChI Key: MRFJAULKKHVIGF-OGFXRTJISA-N
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Description

(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and an oxoethanaminium chloride moiety. Its unique structure allows it to participate in various chemical reactions and makes it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting intermediate is then treated with an amine to form the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s biological activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and biological interactions. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

51431-08-4

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

(2R)-2-amino-2-(4-hydroxyphenyl)acetyl chloride;hydrochloride

InChI

InChI=1S/C8H8ClNO2.ClH/c9-8(12)7(10)5-1-3-6(11)4-2-5;/h1-4,7,11H,10H2;1H/t7-;/m1./s1

InChI Key

MRFJAULKKHVIGF-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)Cl)N)O.Cl

Canonical SMILES

C1=CC(=CC=C1C(C(=O)Cl)N)O.Cl

Origin of Product

United States

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